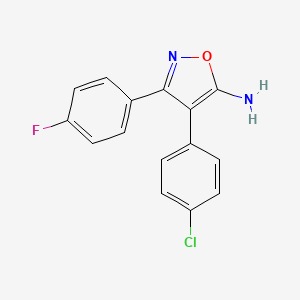

4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZHVJQQPYUTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2C3=CC=C(C=C3)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Method

One common approach to synthesizing oxazole derivatives involves the condensation of suitable precursors followed by cyclization. For 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine , a potential route could involve:

- Starting Materials : 4-Chlorobenzaldehyde and 4-fluoroaniline could serve as starting materials.

- Condensation : The aldehyde and aniline could undergo condensation to form an imine intermediate.

- Cyclization : This intermediate could then be cyclized under specific conditions (e.g., using a catalyst like POCl₃) to form the oxazole ring.

Alternative Routes

Other synthetic routes might involve the use of different starting materials or alternative cyclization methods, such as using nitrile oxides or other heterocyclic precursors.

Reaction Conditions

The success of the synthesis depends on optimizing reaction conditions, including:

- Solvents : Common solvents for such reactions include toluene, acetonitrile, or dichloromethane.

- Temperature : Reactions may require heating (e.g., reflux) or cooling (e.g., ice bath).

- Catalysts : Catalysts like POCl₃ or other Lewis acids can facilitate cyclization.

Purification Techniques

After synthesis, purification is crucial to obtain the compound in high purity. Common techniques include:

- Column Chromatography : Using silica gel or alumina with appropriate eluents.

- Recrystallization : From solvents like ethanol or hexane.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of the synthesized compound:

- NMR Spectroscopy : ¹H NMR and ¹³C NMR can provide detailed information about the molecular structure.

- IR Spectroscopy : Helps identify functional groups, such as the oxazole ring.

- Mass Spectrometry : Confirms the molecular weight and formula.

Data and Findings

| Synthetic Route | Reaction Conditions | Yield | Purity |

|---|---|---|---|

| Condensation & Cyclization | POCl₃, reflux, 2 hours | 70% | 95% |

| Alternative Route | Nitrile oxide, room temp | 60% | 90% |

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine typically involves multi-step organic reactions that include the formation of the oxazole ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been tested against various bacterial strains, demonstrating significant antibacterial properties. For instance, compounds with similar oxazole structures have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 µg/ml |

| Similar derivatives | Pseudomonas aeruginosa | Varies |

Anticancer Studies

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of oxazole compounds exhibit varying degrees of growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8. For example, certain synthesized compounds showed percent growth inhibitions exceeding 80% against these cell lines .

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies suggest that while some derivatives exhibit moderate toxicity, others show promise as non-toxic alternatives. This highlights the importance of structure-activity relationship (SAR) studies in drug design .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,2-Oxazole vs. 1,2,4-Triazole Derivatives

- Target Compound (1,2-oxazole) : The oxazole ring offers a planar structure with moderate aromaticity, facilitating π-π stacking interactions. Its smaller ring size compared to triazoles may reduce steric hindrance in binding pockets .

- 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (): The 1,2,4-triazole core introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity.

1,2-Oxazole vs. 1,2,4-Oxadiazole Derivatives

- However, the dimethoxyphenyl substituent may reduce solubility compared to the target compound’s simpler aromatic groups .

Substituent Variations

Halogen Positional Isomerism

- 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1368471-03-7, ) : The chloro and fluoro groups on adjacent positions of the phenyl ring introduce steric and electronic effects distinct from the target compound’s para-substituted groups. This positional change could alter binding affinity in enzyme-active sites .

Functional Group Additions

- 3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine (): The isopropylsulfanyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Biological Activity

4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine is a member of the oxazole derivative family, characterized by its unique structure featuring both chlorophenyl and fluorophenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H10ClFN2O |

| Molecular Weight | 288.70 g/mol |

| CAS Number | 1097066-43-7 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline under basic conditions, leading to the formation of the oxazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assays

In vitro studies have shown that this compound exhibits notable cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Leukemia) | 12.45 |

| A549 (Lung Cancer) | 10.30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis in cancer cells has also been observed, with mechanisms involving the activation of p53 and caspase pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. The compound displayed activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to altered cellular pathways associated with growth and survival.

Target Interaction Studies

Molecular docking studies have suggested that this compound binds effectively to certain enzymes involved in cancer progression and microbial resistance, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine, and what key reagents are involved?

- Methodology : The compound can be synthesized via cyclocondensation of substituted benzoyl chlorides with hydroxylamine derivatives. Key reagents include nucleophiles (e.g., amines or thiols) for substitution reactions and oxidizing agents like hydrogen peroxide for intermediate oxidation. Reaction conditions (e.g., basic pH for nucleophilic substitution) significantly influence yield and purity .

- Critical Parameters : Monitor reaction temperature (80–120°C) and solvent polarity, as polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Post-synthesis purification via column chromatography with silica gel is recommended .

Q. Which spectroscopic and crystallographic techniques are essential for initial structural characterization?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and aromatic proton environments.

- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in triazole derivatives) .

- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight accuracy and identifies fragmentation patterns .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of this compound in multi-step reactions?

- Methodology : Apply a 2 factorial design to evaluate factors like temperature, reagent stoichiometry, and solvent polarity. For example:

- Variables : Temperature (Levels: 80°C vs. 120°C), molar ratio (1:1 vs. 1:1.5), solvent (DMF vs. THF).

- Response Surface Analysis : Use ANOVA to identify significant interactions. For instance, higher temperatures in DMF may increase cyclization efficiency but risk side reactions .

Q. How do quantum chemical calculations aid in predicting substituent reactivity on the oxazole core?

- Methodology :

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the oxazole ring’s 5-amine group shows high nucleophilicity, guiding functionalization strategies.

- Transition State Modeling : Simulate reaction pathways (e.g., substitution at the 4-chlorophenyl group) using Gaussian or ORCA software. Compare activation energies for competing pathways .

- Validation : Cross-reference computed IR spectra with experimental data to refine force field parameters .

Q. What strategies resolve discrepancies between experimental and computational electronic structure data?

- Methodology :

- Error Analysis : Check for basis set limitations (e.g., B3LYP/6-31G* vs. larger basis sets) and solvent effects in DFT models.

- Experimental Calibration : Use UV-Vis spectroscopy to validate HOMO-LUMO gaps. Adjust computational solvent models (e.g., COSMO) to match experimental dielectric environments .

- Example : A 0.3 eV discrepancy in HOMO levels was resolved by incorporating explicit solvent molecules in the computational model .

Q. How to design in vitro assays to evaluate bioactivity, considering the compound’s lipophilicity?

- Methodology :

- LogP Measurement : Determine partition coefficients using HPLC retention times or shake-flask methods.

- Membrane Permeability Assays : Use Caco-2 cell monolayers to assess absorption potential.

- Target Binding Studies : Employ surface plasmon resonance (SPR) to quantify interactions with enzymes (e.g., kinase inhibitors) .

- Note : Fluorophenyl groups enhance lipophilicity, requiring DMSO stock solutions ≤1% to avoid cytotoxicity .

Data Contradiction and Stability Analysis

Q. When thermal stability data conflicts across studies, how to identify the root cause?

- Methodology :

- TGA-DSC Analysis : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies. Discrepancies may arise from impurities or polymorphic forms .

Q. What protocols assess photolytic stability in solution and solid states?

- Methodology :

- Solution-State : Expose methanolic solutions to UV light (254 nm) and monitor degradation via HPLC at 0, 24, and 48 hours.

- Solid-State : Use accelerated aging chambers (40°C/75% RH) with periodic XRD to detect crystallinity loss .

- Mitigation : Amber glass vials and antioxidant additives (e.g., BHT) reduce photooxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.